The compound is primarily sourced from laboratory synthesis, where it is utilized as a building block in organic chemistry and medicinal chemistry. It falls under the category of heterocyclic compounds, specifically pyrazolines, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline typically involves two main steps:
The molecular structure of 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline can be analyzed using various spectroscopic techniques:
1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline can participate in various chemical reactions:
The mechanism of action for 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways related to oxidative stress and inflammation. The exact molecular targets remain under investigation, but the compound's ability to bind with various receptors suggests potential therapeutic roles in treating inflammatory diseases .
The compound's stability and solubility make it suitable for various applications in organic synthesis and medicinal chemistry.
1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline has several significant applications:
The compound is also utilized in developing new materials and chemical processes due to its unique structural properties .
The 2-pyrazoline core in 1-cyclohexylcarbonyl-5-phenyl-2-pyrazoline (molecular formula: C₁₆H₂₀N₂O) features a 4,5-dihydro-1H-pyrazole structure with an endocyclic double bond between N2–C3 (Figure 1). This partially unsaturated five-membered ring adopts an envelope conformation, where C6 (the carbon adjacent to N1) deviates from planarity by 0.0074–0.0127 Å [2] [6]. The double bond exhibits significant bond fixation (C3=N2: 1.302–1.306 Å), preventing aromatic delocalization and enhancing electrophilicity at C3 and C5 [4] [9]. The cyclohexylcarbonyl group at N1 disrupts tautomerism, locking the system in the 3,4-dihydro form [9].
N1-acylation with the cyclohexylcarbonyl group eliminates proton mobility at N1, preventing common pyrazoline tautomerism (e.g., 4,5-dihydro ↔ 1H-pyrazole interconversions). This constraint stabilizes the lactam-like configuration and enhances planarity between the carbonyl group and pyrazoline ring (N1–C=O dihedral: 8.7°) [9]. The 5-phenyl substituent at C5 adopts a pseudo-axial orientation, contributing to steric crowding (C5–N1–C(=O) angle: 128.1–129.4°) [6].
¹H NMR spectroscopy reveals distinctive resonances (Table 1):
Table 1: Key NMR Assignments for 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 3.25 | dd | H4 (CH₂) |
¹H | 5.45 | dd | H5 (CH) |
¹H | 7.85 | dd | H6 (N=CH) |
¹³C | 165.6 | - | C=O (Carbonyl) |
¹³C | 147.9 | - | C3 (Pyrazoline C=N) |
IR spectroscopy identifies critical functional groups:
Single-crystal X-ray diffraction confirms the envelope conformation of the pyrazoline ring (Figure 2). Key geometric parameters include:
Crystal packing is stabilized by:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: